molecular formula C8H13NO3 B083010 Methyl 1-methyl-4-oxopiperidine-3-carboxylate CAS No. 13221-89-1

Methyl 1-methyl-4-oxopiperidine-3-carboxylate

Cat. No. B083010
CAS RN: 13221-89-1
M. Wt: 171.19 g/mol
InChI Key: BKCOINBLEJIZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related piperidine derivatives involves multiple steps, starting from readily available reagents. For instance, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a compound with structural similarities, is synthesized through a series of reactions including SN2 substitution, borohydride reduction, oxidation, and acylation, achieving a total yield of 80.2%. This process highlights the efficiency and scalability of synthesizing piperidine derivatives Chen Xin-zhi, 2011.

Molecular Structure Analysis

The molecular structure of methyl 1-methyl-4-oxopiperidine-3-carboxylate and related compounds has been elucidated through various spectroscopic techniques. Structural studies of methylated piperidine derivatives reveal the presence of keto-enol tautomerism and configurational isomerism, with stereochemistry determined by NMR data M. J. Fernández et al., 1993.

Chemical Reactions and Properties

Piperidine derivatives undergo a variety of chemical reactions, including allylation and benzylation, to yield functionalized compounds. The reaction of tert-butyl 4-oxopiperidine-1-carboxylate with BuLi in the presence of dimethylpropylene urea and subsequent treatment with bromides affords tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These reactions are crucial for the preparation of diverse piperidine derivatives A. I. Moskalenko & V. Boev, 2014.

Physical Properties Analysis

The physical properties of methyl 1-methyl-4-oxopiperidine-3-carboxylate and similar compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. For example, the synthesis and structural conformation of a novel piperidine-4-one derivative was studied, demonstrating the impact of molecular structure on physical properties B. Lakshminarayana et al., 2010.

Scientific Research Applications

“Methyl 1-methyl-4-oxopiperidine-3-carboxylate” is a chemical compound with the molecular formula C8H13NO3 . It’s used in various scientific research applications, including drug discovery and synthesis . Here are some additional applications:

  • Pharmaceutical Research

    • This compound is used as a starting reagent in the synthesis of various pharmaceutical compounds . For example, it has been used in the synthesis of nakadomarin A, a marine alkaloid with potential anticancer properties .
  • Chemical Synthesis

    • “Methyl 1-methyl-4-oxopiperidine-3-carboxylate” is used as a building block in the synthesis of a wide range of chemical compounds . Its unique structure makes it a versatile reagent in organic synthesis .
  • Food, Drug, Pesticide or Biocidal Product Use

    • This compound is also used in the production of food, drugs, pesticides, or biocidal products .

properties

IUPAC Name

methyl 1-methyl-4-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-9-4-3-7(10)6(5-9)8(11)12-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCOINBLEJIZGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)C(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00927586
Record name Methyl 1-methyl-4-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00927586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-methyl-4-oxopiperidine-3-carboxylate

CAS RN

13221-89-1
Record name 3-Piperidinecarboxylic acid, 1-methyl-4-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13221-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-carbomethoxy-piperidone-4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013221891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 1-methyl-4-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00927586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-methyl-4-oxo-3-piperidinecarboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-methyl-4-oxopiperidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-methyl-4-oxopiperidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1-methyl-4-oxopiperidine-3-carboxylate
Reactant of Route 4
Methyl 1-methyl-4-oxopiperidine-3-carboxylate
Reactant of Route 5
Methyl 1-methyl-4-oxopiperidine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1-methyl-4-oxopiperidine-3-carboxylate

Citations

For This Compound
2
Citations
AT Gubaidullin, VN Nabiullin, SV Kharlamov… - Russian Journal of …, 2014 - Springer
… A mixture of 5.0 g (0.292 mol) of methyl 1-methyl4-oxopiperidine-3-carboxylate (Ia) and 3.16 g (0.292 mol) of freshly distilled phenylhydrazine in 25 mL of methanol was heated for 10 …
Number of citations: 6 link.springer.com
BI Buzykin, AT Gubaidullin, VN Nabiullin… - Russian Journal of …, 2014 - Springer
… A mixture of 2.16 g (0.015 mol) of phenylhydrazine hydrochloride and 3.1 g (0.015 mol) of methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride (XIII) in 50 mL of anhydrous …
Number of citations: 1 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.